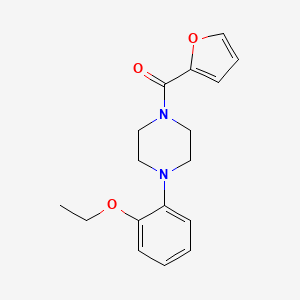
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine, also known as EFP, is a chemical compound that belongs to the piperazine family. EFP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have potent antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has been used as a tool compound in neuroscience research to study the role of serotonin receptors in various physiological and pathological processes.
作用機序
The mechanism of action of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine involves its binding to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling, which is involved in various physiological and pathological processes, including mood regulation, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. It has been found to increase the levels of serotonin in the brain, which is involved in the regulation of mood and anxiety. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate, which are involved in the regulation of reward, motivation, and cognition.
実験室実験の利点と制限
1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors, as well as its favorable pharmacokinetic properties. However, 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine. One area of interest is the development of new derivatives of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine with improved pharmacological properties and selectivity for specific serotonin receptors. Another area of research is the investigation of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine and its potential side effects.
合成法
The synthesis of 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine involves the reaction of 2-furoic acid with 1-(2-ethoxyphenyl)piperazine in the presence of a dehydrating agent, such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. 1-(2-ethoxyphenyl)-4-(2-furoyl)piperazine can be obtained in high yields and purity using this method.
特性
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-15-7-4-3-6-14(15)18-9-11-19(12-10-18)17(20)16-8-5-13-22-16/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKVHSZSIBSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Ethoxyphenyl)piperazin-1-yl](furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
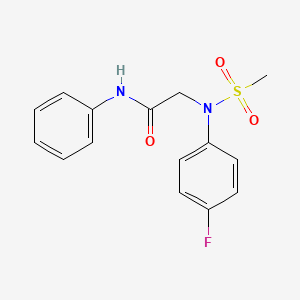
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
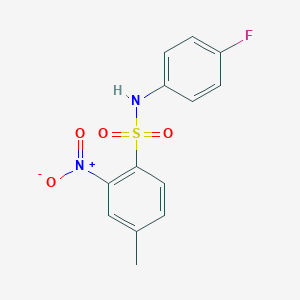
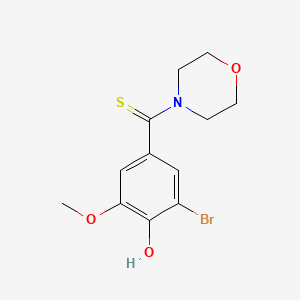
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
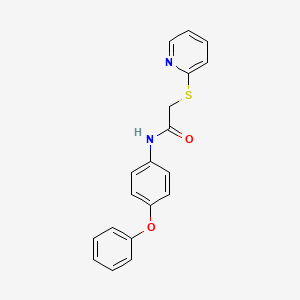
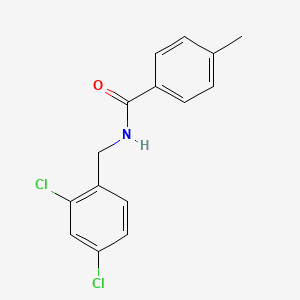
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)